molecular formula C4H9Br2NO B6607873 4-amino-1-bromobutan-2-one hydrobromide CAS No. 2839143-09-6

4-amino-1-bromobutan-2-one hydrobromide

Cat. No.: B6607873
CAS No.: 2839143-09-6
M. Wt: 246.93 g/mol
InChI Key: PKNFJWUBWZVCQQ-UHFFFAOYSA-N
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Description

4-Amino-1-bromobutan-2-one hydrobromide is a bifunctional chemical building block valuable in synthetic organic and medicinal chemistry research. The compound features two key reactive sites: a bromo group and an amino group, both attached to a ketone backbone. This structure makes it a versatile precursor for the synthesis of more complex nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active molecules . Researchers can utilize the bromo moiety for nucleophilic substitution reactions to form carbon-nitrogen or carbon-sulfur bonds, enabling ring closure or chain elongation. Concurrently, the amine group can be functionalized or protected, offering extensive possibilities for molecular diversification. The related chiral building block, (3S)-3-amino-1-bromobutan-2-one hydrobromide, is available for studies requiring stereochemical control . As a hydrobromide salt, the compound offers improved stability and handling compared to its freebase form. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-amino-1-bromobutan-2-one;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrNO.BrH/c5-3-4(7)1-2-6;/h1-3,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNFJWUBWZVCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(=O)CBr.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Br2NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.93 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Procedure

This method involves the substitution of a hydroxyl group with bromine via an acid-catalyzed SN₂ mechanism. The synthesis begins with 4-hydroxybutan-2-one , which is treated with hydrobromic acid (HBr) in the presence of concentrated sulfuric acid (H₂SO₄) as a catalyst. The sulfuric acid protonates the hydroxyl group, converting it into a better leaving group (water), while the bromide ion acts as the nucleophile:

4-Hydroxybutan-2-one+HBrH2SO41-Bromobutan-2-one+H2O\text{4-Hydroxybutan-2-one} + \text{HBr} \xrightarrow{\text{H}2\text{SO}4} \text{1-Bromobutan-2-one} + \text{H}_2\text{O}

The resulting 1-bromobutan-2-one is subsequently aminated at position 4 using aqueous ammonia (NH₃) under reflux. The amine group displaces a hydrogen atom via a radical-mediated mechanism, forming 4-amino-1-bromobutan-2-one . Finally, treatment with excess HBr yields the hydrobromide salt.

Optimization and Challenges

  • Temperature Control : Maintaining the reaction mixture at 0–5°C during bromination prevents side reactions such as oxidation or dimerization.

  • Catalyst Ratio : A 1:1 molar ratio of H₂SO₄ to HBr ensures efficient protonation without excessive acid degradation.

  • Yield : Typical yields range from 55–65%, limited by competing elimination reactions forming α,β-unsaturated ketones.

Reductive Amination of 1-Bromo-4-nitrobutan-2-one

Synthesis Pathway

This two-step approach begins with the nitration of 1-bromobutan-2-one using nitric acid (HNO₃) and sulfuric acid, introducing a nitro group at position 4:

1-Bromobutan-2-one+HNO3H2SO41-Bromo-4-nitrobutan-2-one+H2O\text{1-Bromobutan-2-one} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}4} \text{1-Bromo-4-nitrobutan-2-one} + \text{H}2\text{O}

The nitro intermediate is then reduced to an amine using hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst:

1-Bromo-4-nitrobutan-2-one+3H2Pd/C4-Amino-1-bromobutan-2-one+2H2O\text{1-Bromo-4-nitrobutan-2-one} + 3\text{H}2 \xrightarrow{\text{Pd/C}} \text{4-Amino-1-bromobutan-2-one} + 2\text{H}2\text{O}

The product is isolated as the hydrobromide salt by precipitation with HBr.

Advantages and Limitations

  • Yield : Higher yields (70–75%) compared to Method 1 due to fewer side reactions.

  • Safety Concerns : Nitration requires stringent temperature control (<10°C) to avoid exothermic runaway reactions.

Direct Amination of 1,4-Dibromobutan-2-one

Halogen Exchange and Amination

In this method, 1,4-dibromobutan-2-one undergoes selective substitution at position 4 using ammonia in tetrahydrofuran (THF):

1,4-Dibromobutan-2-one+NH34-Amino-1-bromobutan-2-one+HBr\text{1,4-Dibromobutan-2-one} + \text{NH}_3 \rightarrow \text{4-Amino-1-bromobutan-2-one} + \text{HBr}

The reaction proceeds via an SN₂ mechanism, with the amine nucleophile attacking the less sterically hindered position 4. The hydrobromide salt forms spontaneously due to excess HBr in the reaction medium.

Critical Parameters

  • Solvent Choice : Polar aprotic solvents like THF enhance nucleophilicity and reaction rate.

  • Byproduct Management : Unreacted 1,4-dibromobutan-2-one is removed via fractional crystallization.

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Overall Yield 55–65%70–75%60–68%
Reaction Time 8–10 hours12–14 hours6–8 hours
Safety Risks ModerateHighLow
Scalability LimitedModerateHigh

Industrial-Scale Production Insights

Large-scale synthesis prioritizes Method 3 due to its shorter reaction time and simpler workup. Recent advancements include:

  • Continuous Flow Reactors : Minimize thermal degradation and improve yield consistency.

  • Catalyst Recycling : Pd/C catalysts are recovered via filtration, reducing costs.

Chemical Reactions Analysis

Types of Reactions: 4-amino-1-bromobutan-2-one hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alcohols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or water, and mild heating.

    Reduction: Sodium borohydride, methanol or ethanol as solvent, room temperature.

    Oxidation: Potassium permanganate, acidic or basic medium, room temperature to slightly elevated temperatures.

Major Products:

    Substitution: Various substituted butanones depending on the nucleophile used.

    Reduction: 4-amino-1-butanol.

    Oxidation: 4-nitro-1-bromobutan-2-one.

Scientific Research Applications

4-amino-1-bromobutan-2-one hydrobromide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-amino-1-bromobutan-2-one hydrobromide involves its reactivity due to the presence of both the amino and bromine groups. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by other nucleophiles. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Synthesis Reference ID
3-Chloro-4-(morpholin-4-yl)aniline dihydrochloride Cl, morpholin-4-yl, dihydrochloride 308.08* Pharmaceutical intermediates, kinase inhibitors
3-Chloro-4-(pyridin-2-ylmethoxy)aniline Cl, pyridin-2-ylmethoxy 275.72 HER2 kinase inhibitors, antitumor agents
4-(Trifluoromethyl)aniline hydrochloride CF₃, hydrochloride 197.59 Synthesis of agrochemicals, polyamides
3-Chloro-N-phenyl-phthalimide Cl, phthalimide, phenyl 271.70 Polyimide monomer synthesis
3-Chloro-4-fluoroaniline Cl, F 145.56 Reductive amination intermediates

*Calculated based on C₁₀H₁₄ClN₂O · 2HCl.

Key Observations:

Morpholine vs. Pyridine/Pyrimidine Substituents :

  • The morpholine ring in the target compound improves water solubility compared to pyridin-2-ylmethoxy analogs (e.g., 3-chloro-4-(pyridin-2-ylmethoxy)aniline) due to its tertiary amine and hydrogen-bonding capacity. However, pyridine-containing analogs exhibit stronger π-π stacking interactions, which may enhance binding to hydrophobic enzyme pockets in kinase inhibitors .
  • In contrast, pyrimidine-based derivatives (e.g., 5-bromo-4-N-[3-chloro-4-(pyridin-2-ylmethoxy)-phenyl]-pyrimidine-2,4-diamine) prioritize nucleic acid mimicry, making them suitable for targeting DNA/RNA-associated enzymes .

Halogen Effects (Cl vs. F vs. CF₃) :

  • The 3-chloro substituent in the target compound provides moderate electron-withdrawing effects, stabilizing the aromatic ring for electrophilic substitution. Fluorine analogs (e.g., 3-chloro-4-fluoroaniline) exhibit stronger electronegativity, which can alter reaction kinetics in reductive aminations .
  • Trifluoromethyl groups (e.g., 4-(trifluoromethyl)aniline hydrochloride) drastically increase lipophilicity and metabolic stability, favoring agrochemical applications .

Salt Forms (Dihydrochloride vs. Hydrochloride): The dihydrochloride form of the target compound enhances aqueous solubility (critical for drug formulation) compared to mono-hydrochloride salts like 4-(trifluoromethyl)aniline hydrochloride. However, it may introduce challenges in crystallization during synthesis .

Q & A

Q. What regulatory guidelines apply to animal studies involving this compound?

  • Methodology : Follow institutional IACUC protocols for humane endpoints (e.g., weight loss >20%). For neurotoxicity assessments, include sham-operated controls and minimize group sizes (n ≥ 6) per the 3Rs principle. Document compliance with FDA guidelines for non-clinical studies .

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